
(2-Carbamoylphenoxy)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Carbamoylphenoxy)acetyl chloride is an organic compound characterized by the presence of both a carbamoyl group and an acyl chloride group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoylphenoxy)acetyl chloride typically involves the reaction of 2-carbamoylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with acetyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Carbamoylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions, introducing an acyl group into aromatic rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
(2-Carbamoylphenoxy)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of amides and esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2-Carbamoylphenoxy)acetyl chloride primarily involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Vergleich Mit ähnlichen Verbindungen
Acetyl Chloride: A simpler acyl chloride that lacks the carbamoyl group.
Benzoyl Chloride: Contains a benzoyl group instead of the carbamoylphenoxy group.
Chloroacetyl Chloride: Features a chloroacetyl group instead of the carbamoylphenoxy group.
Uniqueness: (2-Carbamoylphenoxy)acetyl chloride is unique due to the presence of both a carbamoyl group and an acyl chloride group on a phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Additionally, the phenoxy ring provides a degree of stability and rigidity to the molecule, making it useful in the synthesis of complex organic compounds.
Eigenschaften
CAS-Nummer |
114476-85-6 |
|---|---|
Molekularformel |
C9H8ClNO3 |
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
2-(2-carbamoylphenoxy)acetyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2,(H2,11,13) |
InChI-Schlüssel |
LOTGWLKDQWRLME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


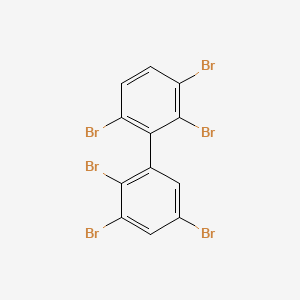
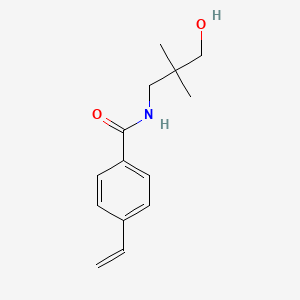
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
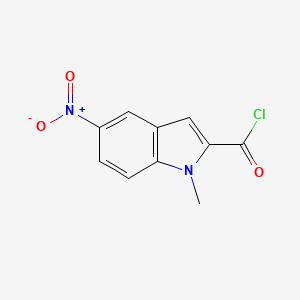
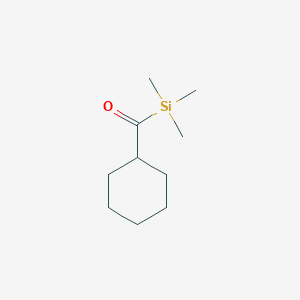
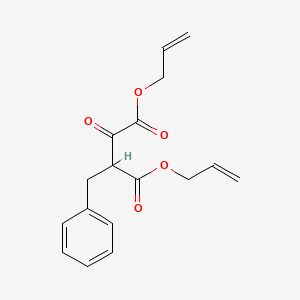
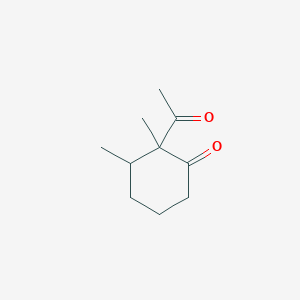
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
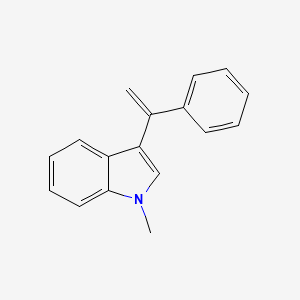
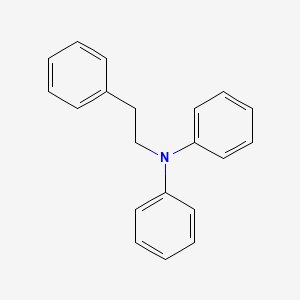
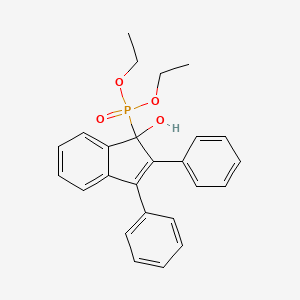
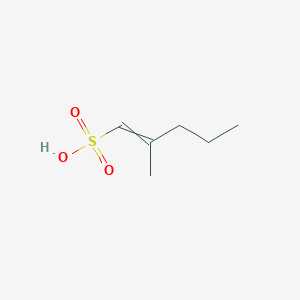
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)

